(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1826723
InChI: InChI=1S/C34H37NO8/c36-26(22-41-27-13-7-4-8-14-27)23-42-33-29(30(37)21-31(33)38)15-9-1-2-10-16-32(39)43-28-19-17-25(18-20-28)35-34(40)24-11-5-3-6-12-24/h1-8,11-14,17-20,26,29,31,33,36,38H,9-10,15-16,21-23H2,(H,35,40)/b2-1-/t26-,29-,31+,33+/m0/s1
SMILES:
Molecular Formula: C34H37NO8
Molecular Weight: 587.7 g/mol

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate

CAS No.:

Cat. No.: VC1826723

Molecular Formula: C34H37NO8

Molecular Weight: 587.7 g/mol

* For research use only. Not for human or veterinary use.

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate -

Specification

Molecular Formula C34H37NO8
Molecular Weight 587.7 g/mol
IUPAC Name (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate
Standard InChI InChI=1S/C34H37NO8/c36-26(22-41-27-13-7-4-8-14-27)23-42-33-29(30(37)21-31(33)38)15-9-1-2-10-16-32(39)43-28-19-17-25(18-20-28)35-34(40)24-11-5-3-6-12-24/h1-8,11-14,17-20,26,29,31,33,36,38H,9-10,15-16,21-23H2,(H,35,40)/b2-1-/t26-,29-,31+,33+/m0/s1
Standard InChI Key QQTQLHVRUZWVQZ-FCGOQBLSSA-N
Isomeric SMILES C1[C@H]([C@@H]([C@H](C1=O)CC/C=C\CCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC[C@H](COC4=CC=CC=C4)O)O
Canonical SMILES C1C(C(C(C1=O)CCC=CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O

Introduction

Chemical Structure and Identification

Structural Characteristics

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate is a complex organic molecule characterized by a multi-functional structure. The compound features a benzamide moiety connected to a cyclopentane derivative through a series of functional groups. This highly specialized structure contributes to its unique biological activity and receptor selectivity.

The molecule contains several key structural components:

  • A benzamide group linked to a phenyl ring

  • A cyclopentane ring with hydroxyl and oxo substituents

  • A heptenoate chain with a Z-configuration double bond

  • Multiple stereogenic centers giving specific 1R,2R,3R,2R configurations

  • Phenoxy and hydroxy-substituted propoxy side chains

Chemical Identifiers and Properties

The compound is documented in chemical databases with the following identifiers and properties:

ParameterValue
PubChem CID57340012
Molecular FormulaC34H37NO8
Molecular Weight587.7 g/mol
IUPAC Name(4-benzamidophenyl) (Z)-7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-4-enoate
SynonymsBDBM85174, CAS_5311224, NSC_5311224, GR63799
InChIKeyQQTQLHVRUZWVQZ-UPHRSURJSA-N

The molecule possesses a complex three-dimensional structure with multiple chiral centers, making its stereochemistry particularly important for its biological activity. The specific chirality at positions 1R, 2R, 3R, and 2R is critical for receptor binding and pharmacological effects .

Pharmacological Activity and Receptor Binding

Prostanoid Receptor Interactions

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate has been identified as a selective EP3 receptor agonist . Studies have demonstrated its high affinity and specificity for the EP3 prostanoid receptor subtype, with an EMR (equieffective molar ratio) of 685 (95% CI 427-944) . This indicates the compound's potency at this receptor compared to other prostanoid receptor subtypes.

In comparative studies, the compound shows significantly greater selectivity for EP3 receptors compared to related compounds:

CompoundReceptor SelectivityEMR Value
GR63799 (study compound)EP3 selective agonist685 (95% CI 427-944)
AH13205Less selective>100,000
SulprostoneLess selective>10,000

Tissue-Specific Effects

Research has demonstrated that (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate exhibits significant effects on specific tissues, particularly in cardiovascular and urinary systems:

  • Vascular Effects: The compound has been studied for its effects on the ductus arteriosus of fetal rabbits, where it demonstrates potent vasodilatory properties through EP3 receptor activation .

  • Urinary System: Infusion of the compound (as GR63799) induced bladder overactivity in wild-type mice through EP3 receptor stimulation. This effect was notably absent in EP3 receptor knockout mice, confirming the receptor specificity of the compound's action .

Signaling Mechanism and Cellular Effects

Effect on ERK Phosphorylation

One of the significant cellular mechanisms identified for (4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate involves its modulation of the extracellular signal-regulated kinase (ERK) pathway. Studies have shown that at 1 μmol/L concentration, the compound inhibits basal ERK phosphorylation in vascular smooth muscle cells (VSMCs) . This mechanism is shared with other prostanoid receptor agonists like iloprost, which targets the IP receptor .

Cellular Pathways and Apoptosis

The inhibitory effect on ERK phosphorylation suggests potential implications for apoptosis regulation in vascular smooth muscle cells. ERK is a member of the mitogen-activated protein (MAP) kinase family, which plays crucial roles in regulating cell proliferation and survival . By modulating this pathway, the compound may influence cellular processes including:

  • Cell cycle regulation

  • Proliferation control

  • Apoptotic signaling

Studies have demonstrated that G protein-coupled receptor stimulation, which includes EP3 receptor activation by this compound, can activate members of the MAP kinase family that regulate apoptosis . This suggests that the antiproliferative activity of this compound may result from inducing programmed cell death.

Dose (mg/kg)Effect on Bladder CapacityStatistical Significance
0.3IneffectiveNot significant
3.0Significant inhibitionp = 0.04
30.0Significant inhibitionp = 0.01

Cardiovascular Research

The compound's effects on the ductus arteriosus highlight its potential utility in cardiovascular research, particularly in understanding fetal and neonatal cardiovascular physiology . Its selective activity provides a valuable tool for dissecting the specific contributions of EP3 receptor signaling in vascular tone regulation and cardiovascular development.

Comparative Analysis with Related Compounds

Structural Analogs

(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-4-enoate shares structural similarities with other prostanoid compounds but maintains distinct chemical features that contribute to its specific receptor selectivity and potency.

CompoundStructural SimilaritiesKey DifferencesReceptor Selectivity
PGE2Cyclopentane core with oxygen-containing substituentsLacks benzamide and phenoxy groupsLess selective for EP3 vs other EP subtypes
IloprostProstanoid backboneDifferent substituent patternIP receptor selective
11-deoxy-PGE1Cyclopentane with side chainsDifferent stereochemistryEP4 receptor selective

Historical Development

The research designation GR63799 (or GR-63799) indicates the compound's development history within systematic medicinal chemistry programs aimed at creating selective prostanoid receptor agonists . This development process has contributed significantly to understanding prostanoid receptor pharmacology and advancing selective receptor agonists as research tools.

Current Research Status and Future Directions

Recent Developments

As of the most recent update (March 20, 2025), the compound continues to be utilized in pharmacological research as a tool for probing EP3 receptor biology . Its selective agonist properties make it valuable for understanding the specific roles of EP3 signaling in various physiological and pathological contexts.

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